Pentyl cyclohexanecarboxylate Pentyl cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 6553-83-9
VCID: VC19713916
InChI: InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Pentyl cyclohexanecarboxylate

CAS No.: 6553-83-9

Cat. No.: VC19713916

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Pentyl cyclohexanecarboxylate - 6553-83-9

Specification

CAS No. 6553-83-9
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name pentyl cyclohexanecarboxylate
Standard InChI InChI=1S/C12H22O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h11H,2-10H2,1H3
Standard InChI Key QLFARUWYJWNPLX-UHFFFAOYSA-N
Canonical SMILES CCCCCOC(=O)C1CCCCC1

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

Pentyl cyclohexanecarboxylate consists of a cyclohexanecarboxylic acid moiety esterified with a pentanol derivative. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the ester functional group (COO-\text{COO}-) links the cyclic structure to the linear pentyl chain (-C5H11\text{-C}_5\text{H}_{11}) . Key molecular descriptors include:

  • Molecular formula: C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}

  • Exact mass: 198.16198 Da

  • Hydrogen bond acceptors: 2

  • Rotatable bonds: 6 .

The SMILES notation CCCCCOC(=O)C1CCCCC1\text{CCCCCOC(=O)C1CCCCC1} and InChIKey QLFARUWYJWNPLX-UHFFFAOYSA-N\text{QLFARUWYJWNPLX-UHFFFAOYSA-N} provide unambiguous representations for computational modeling .

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight198.30 g/mol
logP\log P (XLogP3-AA)3.8
Rotatable Bond Count6
Topological Polar Surface Area26.3 Ų
Heavy Atom Count14

Spectroscopic and Conformational Features

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals equatorial positioning of the ester group on the cyclohexane ring, reducing steric clashes with axial hydrogens . Nuclear magnetic resonance (NMR) predictions indicate characteristic signals for:

  • Cyclohexane protons: δ 1.0–2.1 ppm (multiplet, 10H)

  • Pentyl chain: δ 0.88 (triplet, 3H, terminal CH3), 1.26–1.34 (multiplet, 6H, CH2 groups)

  • Ester carbonyl: δ 170–175 ppm in 13C^{13}\text{C} NMR .

Synthesis and Industrial Production

Halogenation-Acylation Pathways

Patent literature describes generalized methods for synthesizing cyclohexanecarboxylate derivatives. A two-step approach involves:

  • Halogenation: Reacting cyclohexanecarboxylic acid with PX3\text{PX}_3 (X = Cl, Br) to form the acyl halide intermediate .

  • Esterification: Treating the acyl halide with pentanol in the presence of a trialkylamine base (e.g., triethylamine) to yield pentyl cyclohexanecarboxylate .

Reaction conditions typically employ temperatures of 100–200°C and autoclave systems to achieve high yields (>80%) . For example, analogous protocols using methanol at 200°C for 16 hours produce methyl esters, suggesting pentanol would require similar parameters .

Alternative Esterification Strategies

Reactivity and Functional Transformations

Hydrolysis Kinetics

As an ester, pentyl cyclohexanecarboxylate undergoes hydrolysis under acidic or basic conditions. The reaction rate depends on the pKa of the parent acid (cyclohexanecarboxylic acid), which is approximately 4.7–5.0 based on analogous aliphatic carboxylic acids . Base-mediated saponification proceeds via nucleophilic acyl substitution:

RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

where R=C6H11\text{R} = \text{C}_6\text{H}_{11} and R’=C5H11\text{R'} = \text{C}_5\text{H}_{11}.

Thermal Decomposition

At temperatures exceeding 250°C, thermal cleavage of the ester bond may occur, releasing cyclohexene and pentanoic acid derivatives. This behavior aligns with the instability of esters under pyrolytic conditions.

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